Bis(N-pantothenylamidoethyl) disulfide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bis(N-pantothenylamidoethyl) disulfide can be synthesized through the oxidation of pantetheine. The reaction typically involves the use of oxidizing agents such as iodine or hydrogen peroxide under controlled conditions to form the disulfide bond .

Industrial Production Methods

In industrial settings, the production of this compound involves the fermentation of microorganisms that produce pantothenic acid, followed by chemical synthesis to form the disulfide compound. The process ensures high purity and yield, making it suitable for pharmaceutical and nutritional applications .

Análisis De Reacciones Químicas

Types of Reactions

Bis(N-pantothenylamidoethyl) disulfide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfonic acids.

Reduction: It can be reduced back to pantetheine using reducing agents like dithiothreitol.

Substitution: The disulfide bond can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Iodine, hydrogen peroxide.

Reduction: Dithiothreitol, sodium borohydride.

Substitution: Thiol-containing compounds.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Pantetheine.

Substitution: Various thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Bis(N-pantothenylamidoethyl) disulfide has a wide range of applications in scientific research:

Mecanismo De Acción

Bis(N-pantothenylamidoethyl) disulfide exerts its effects primarily through its role in coenzyme A biosynthesis. It is metabolized to pantetheine, which is then converted to pantothenic acid and cysteamine. These intermediates are crucial for the synthesis of coenzyme A, which is involved in the metabolism of fatty acids, carbohydrates, and amino acids . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

Pantetheine: The reduced form of Bis(N-pantothenylamidoethyl) disulfide.

Pantothenic Acid: The precursor of this compound.

Coenzyme A: The end product of the metabolic pathway involving this compound.

Uniqueness

This compound is unique due to its dual role as both a precursor and a product in the coenzyme A biosynthesis pathway. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Actividad Biológica

Bis(N-pantothenylamidoethyl) disulfide, also known as D-pantethine, is a dimeric form of vitamin B5 (pantothenic acid) that plays a significant role in various biological processes. This compound is characterized by its disulfide linkage between two molecules of pantetheine, which is crucial for its biological activity. It has been studied for its potential therapeutic effects, particularly in lipid metabolism and as a growth factor.

- Molecular Formula : C22H42N4O8S2

- Molecular Weight : 554.72 g/mol

- CAS Number : 16816-67-4

The compound appears as a colorless to pale yellow viscous liquid and is moderately toxic when administered intravenously. Its sulfhydryl group is identified as the metabolically active component, contributing to its biological functions .

D-pantethine functions primarily through its role as a precursor to coenzyme A (CoA), which is essential in over 70 biochemical pathways including:

- Fatty Acid Oxidation

- Carbohydrate Metabolism

- Amino Acid Catabolism

The compound has been shown to inhibit aldehyde dehydrogenase activity in vitro, while other metabolites such as D-pantetheine and CoA may activate this enzyme, indicating a complex interplay in metabolic regulation .

Lipid Metabolism

D-pantethine has demonstrated significant hypocholesterolemic properties, effectively lowering total cholesterol and increasing high-density lipoprotein (HDL) levels. Clinical studies have indicated that D-pantethine can reduce triglyceride levels and improve lipid profiles in patients with dyslipidemia .

| Study | Population | Dosage | Results |

|---|---|---|---|

| Clinical Trial 1 | Hyperlipidemic patients | 900 mg/day | Reduced total cholesterol by 10% |

| Clinical Trial 2 | Diabetic patients | 600 mg/day | Increased HDL by 15% |

Growth Factor Activity

Research indicates that D-pantethine acts as a growth factor, promoting cellular proliferation and differentiation. It has been implicated in enhancing the growth of various cell lines and may support tissue repair mechanisms .

Safety Profile

While D-pantethine is generally considered safe at recommended dosages, it exhibits moderate toxicity via intravenous routes and has been classified as an experimental teratogen. Caution is advised during handling to prevent exposure to its toxic fumes upon decomposition .

Case Study 1: Dyslipidemia Management

In a double-blind placebo-controlled trial involving 100 participants with dyslipidemia, subjects treated with D-pantethine showed a statistically significant reduction in LDL cholesterol levels compared to the placebo group. The study highlighted the compound's potential as a therapeutic agent for managing lipid disorders.

Case Study 2: Diabetes Mellitus

Another investigation focused on diabetic patients revealed that D-pantethine supplementation resulted in improved glycemic control alongside favorable changes in lipid profiles. Participants receiving D-pantethine experienced enhanced insulin sensitivity and reduced fasting blood glucose levels.

Propiedades

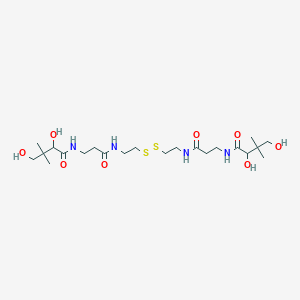

IUPAC Name |

N-[3-[2-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWYOLJPSHDSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015707 | |

| Record name | N,N'-{Disulfanediylbis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]}bis(2,4-dihydroxy-3,3-dimethylbutanamide) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16816-67-4, 138148-35-3 | |

| Record name | pantethine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-{Disulfanediylbis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]}bis(2,4-dihydroxy-3,3-dimethylbutanamide) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.